7-Hydroxybenzo(a)pyrene
CAS No.: 37994-82-4
VCID: VC21329052
Molecular Formula: C20H12O
Molecular Weight: 268.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
7-Hydroxybenzo(a)pyrene is a derivative of benzo(a)pyrene, a well-known polycyclic aromatic hydrocarbon (PAH). It is characterized by the presence of a hydroxyl group at the seventh position of the benzo(a)pyrene structure. This compound is significant due to its environmental prevalence and potential health impacts, particularly its carcinogenic properties. Chemical Reactions7-Hydroxybenzo(a)pyrene undergoes several types of chemical reactions:
Biological Activity and Health Implications7-Hydroxybenzo(a)pyrene is a metabolite of benzo(a)pyrene, which is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC). The biological activity of 7-hydroxybenzo(a)pyrene is linked to its role as a mutagen, capable of binding to DNA and forming adducts that may cause genetic mutations. Research suggests that it may act as a feedback inhibitor, potentially reducing the formation of harmful benzo(a)pyrene metabolites. Comparison with Similar Compounds
Applications in Research7-Hydroxybenzo(a)pyrene is primarily used in research settings to study the mechanisms of carcinogenesis and mutagenesis. It serves as a model compound to understand the behavior of polycyclic aromatic hydrocarbons and their derivatives in biological systems. Additionally, it is used to develop methods for detecting and quantifying PAHs in environmental samples. Environmental and Toxicological ConsiderationsPolycyclic aromatic hydrocarbons, including benzo(a)pyrene and its derivatives like 7-hydroxybenzo(a)pyrene, are significant environmental contaminants. They can be found in tobacco smoke, grilled foods, and industrial emissions . These compounds are known for their persistence in the environment and their ability to bioaccumulate, posing risks to human health through exposure routes such as inhalation, ingestion, and dermal contact . Health RisksThe most well-documented toxicological endpoint of PAH exposure is cancer, with benzo(a)pyrene being a key contributor due to its carcinogenic properties . PAH metabolites can pass the placental barrier, leading to potential reproductive and developmental toxicity . Biomarkers such as 1-hydroxypyrene in urine are commonly used to monitor PAH exposure, though 3-hydroxybenzo(a)pyrene may also serve as a suitable biomarker . |
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CAS No. | 37994-82-4 | ||||||||||||||||||||||||||||||||
Product Name | 7-Hydroxybenzo(a)pyrene | ||||||||||||||||||||||||||||||||
Molecular Formula | C20H12O | ||||||||||||||||||||||||||||||||
Molecular Weight | 268.3 g/mol | ||||||||||||||||||||||||||||||||
IUPAC Name | benzo[a]pyren-7-ol | ||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C20H12O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1-11,21H | ||||||||||||||||||||||||||||||||
Standard InChIKey | CNQAYISXCZTDQX-UHFFFAOYSA-N | ||||||||||||||||||||||||||||||||
SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5O)C=C2 | ||||||||||||||||||||||||||||||||
Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5O)C=C2 | ||||||||||||||||||||||||||||||||
Purity | > 95% | ||||||||||||||||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||||||||||||||||
Synonyms | 7-Hydroxybenzopyrene; Benzo[a]pyren-7-ol | ||||||||||||||||||||||||||||||||
PubChem Compound | 37880 | ||||||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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